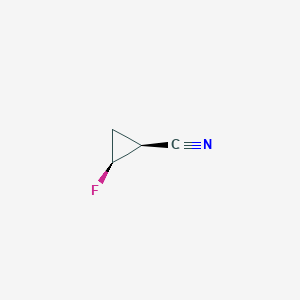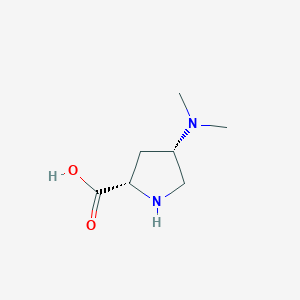
Propenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propenylhydrazine is an organic compound with the molecular formula C₄H₁₀N₂ It is a derivative of hydrazine, characterized by the presence of a propenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Propenylhydrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with propenyl halides under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-50°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality. Catalysts may also be employed to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propenylhydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The propenyl group can be substituted with other functional groups, leading to the formation of diverse compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Various halides and nucleophiles can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a wide range of substituted hydrazine derivatives .
Scientific Research Applications
Propenylhydrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of propenylhydrazine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that lead to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Similar in structure but contains a phenyl group instead of a propenyl group.
Methylhydrazine: Contains a methyl group instead of a propenyl group.
Ethylhydrazine: Contains an ethyl group instead of a propenyl group
Uniqueness
Propenylhydrazine is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other hydrazine derivatives may not be suitable .
Properties
Molecular Formula |
C3H8N2 |
|---|---|
Molecular Weight |
72.11 g/mol |
IUPAC Name |
prop-1-enylhydrazine |
InChI |
InChI=1S/C3H8N2/c1-2-3-5-4/h2-3,5H,4H2,1H3 |
InChI Key |
CUNGGNCSHRUAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11750220.png)
![4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11750228.png)

![N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11750246.png)

![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750249.png)


![[5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine](/img/structure/B11750262.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750273.png)
![2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11750281.png)

![1-[(2R)-oxan-2-yl]methanamine](/img/structure/B11750288.png)
![[(Oxetan-3-yl)methyl]hydrazine](/img/structure/B11750295.png)
